molecular formula C7H5BrFIO B13424421 2-Bromo-5-fluoro-3-iodoanisole

2-Bromo-5-fluoro-3-iodoanisole

Cat. No.: B13424421
M. Wt: 330.92 g/mol
InChI Key: RMUIHEHLJNJREI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-iodoanisole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 3-methoxyanisole through a series of electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Fluorination can be performed using a fluorinating agent like Selectfluor. Iodination is often carried out using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-iodoanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling: Palladium catalysts (Pd(PPh3)4) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds or more complex aromatic systems.

Scientific Research Applications

2-Bromo-5-fluoro-3-iodoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-iodoanisole depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electrophilic or nucleophilic reactions. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-3-chloroanisole
  • 2-Bromo-5-fluoro-3-methylanisole
  • 2-Bromo-5-fluoro-3-nitroanisole

Uniqueness

2-Bromo-5-fluoro-3-iodoanisole is unique due to the presence of three different halogen atoms on the benzene ringThe presence of iodine, in particular, allows for specific coupling reactions that are not possible with other halogens .

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

2-bromo-5-fluoro-1-iodo-3-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3

InChI Key

RMUIHEHLJNJREI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)I)Br

Origin of Product

United States

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